molecular formula C12H21NO4 B1376152 (3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid CAS No. 1469287-58-8

(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid

Cat. No.: B1376152
CAS No.: 1469287-58-8
M. Wt: 243.3 g/mol
InChI Key: IFPZGYNNPYYDGA-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid is a compound of significant interest in organic chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a Boc group. One common method involves the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the Boc-protected piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or other positions on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid exerts its effects depends on its specific applicationThe compound can interact with various molecular targets, including enzymes and receptors, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid apart from similar compounds is its specific stereochemistry and functional groups. The presence of the Boc group provides stability and protection during synthetic processes, while the methyl group on the piperidine ring can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

(3R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPZGYNNPYYDGA-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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